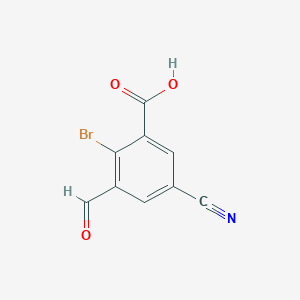
2,3-Dibromo-5,6-difluorophenylacetonitrile
Übersicht
Beschreibung
2,3-Dibromo-5,6-difluorophenylacetonitrile (2,3-DBDFPAN) is an organofluorine compound that has been used in various scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 175-176°C. 2,3-DBDFPAN has been found to have a variety of biochemical and physiological effects, and can be used in laboratory experiments to study various biological processes. In
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-5,6-difluorophenylacetonitrile has been used in various scientific research applications, including in the study of enzyme kinetics, protein structure, and drug delivery. It has been used to investigate the mechanism of action of enzymes involved in the metabolism of drugs, as well as to study the structure of proteins and their interactions with drugs. It has also been used to study the delivery of drugs to target tissues and cells, as well as to study the pharmacokinetics of drugs in vivo.
Wirkmechanismus
2,3-Dibromo-5,6-difluorophenylacetonitrile has been found to have a variety of biochemical and physiological effects. It has been found to be a reversible inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. It has also been found to act as an agonist of the G-protein-coupled receptor GPR120, which is involved in the regulation of glucose metabolism. In addition, it has been found to act as a partial agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2,3-Dibromo-5,6-difluorophenylacetonitrile has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. It has also been found to act as an agonist of the G-protein-coupled receptor GPR120, which is involved in the regulation of glucose metabolism. In addition, it has been found to act as a partial agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dibromo-5,6-difluorophenylacetonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 175-176°C, and is soluble in water. It is also relatively easy to synthesize, with a yield of approximately 85%. However, it is important to note that 2,3-Dibromo-5,6-difluorophenylacetonitrile is a potent inhibitor of cytochrome P450 enzymes, and should be used with caution in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2,3-Dibromo-5,6-difluorophenylacetonitrile in scientific research. It could be used to further investigate the mechanism of action of cytochrome P450 enzymes, as well as to study the structure and interactions of proteins with drugs. It could also be used to study the delivery of drugs to target tissues and cells, as well as to study the pharmacokinetics of drugs in vivo. In addition, it could be used to study the effects of 2,3-Dibromo-5,6-difluorophenylacetonitrile on the regulation of glucose metabolism, pain and inflammation. Finally, it could be used to investigate the potential therapeutic applications of 2,3-Dibromo-5,6-difluorophenylacetonitrile.
Eigenschaften
IUPAC Name |
2-(2,3-dibromo-5,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-6(11)8(12)4(1-2-13)7(5)10/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEXJMROKTUZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)CC#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5,6-difluorophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-Bromo-4-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410726.png)










